Product packaging for N-allyl-6,7-dimethoxy-4-quinazolinamine(Cat. No.:CAS No. 477859-94-2)

N-allyl-6,7-dimethoxy-4-quinazolinamine

Cat. No.: B2542170
CAS No.: 477859-94-2
M. Wt: 245.282
InChI Key: CSWSXBIMJWCAFI-UHFFFAOYSA-N
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Description

Overview of the Quinazoline (B50416) Scaffold in Drug Discovery and Development

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrimidine (B1678525) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. mdpi.com

The structural rigidity and aromatic nature of the quinazoline core provide a stable platform for the precise spatial orientation of various functional groups. This allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties to achieve optimal interaction with specific enzymes or receptors. Consequently, quinazoline derivatives have been extensively investigated and have shown a remarkable diversity of biological effects. mdpi.comnih.gov

Table 1: Selected Biological Activities of Quinazoline Derivatives

Biological Activity Description
Anticancer Inhibition of kinases (e.g., EGFR, VEGFR), tubulin polymerization, and DNA repair enzymes. mdpi.comnih.gov
Antimicrobial Activity against various strains of bacteria and fungi. mdpi.comnih.gov
Anti-inflammatory Modulation of inflammatory pathways. mdpi.com
Antiviral Inhibition of viral replication processes. mdpi.com
Antihypertensive Action on cardiovascular targets to reduce blood pressure. nih.gov
Anticonvulsant Central nervous system activity to prevent seizures. nih.gov

The success of the quinazoline scaffold is underscored by the number of derivatives that have progressed into clinical use, particularly in the field of oncology. nih.gov These approved drugs validate the therapeutic potential of the quinazoline core and continue to inspire the development of new generations of bioactive compounds. nih.gov

Table 2: Examples of FDA-Approved Drugs Featuring the Quinazoline Scaffold

Drug Name Therapeutic Use Mechanism of Action
Gefitinib Non-small cell lung cancer EGFR Tyrosine Kinase Inhibitor
Erlotinib Non-small cell lung cancer, Pancreatic cancer EGFR Tyrosine Kinase Inhibitor
Lapatinib HER2-positive breast cancer Dual EGFR and HER2 Tyrosine Kinase Inhibitor
Vandetanib Medullary thyroid cancer Inhibitor of VEGFR, EGFR, and RET tyrosine kinases

Significance of the 6,7-Dimethoxy Quinazoline Core in Biological Activity

Within the broad family of quinazoline derivatives, substitutions on the benzene portion of the scaffold play a critical role in determining biological activity. Specifically, the presence of methoxy (B1213986) groups at the 6- and 7-positions has been identified as a key structural feature for conferring potent activity, particularly in the realm of kinase inhibition.

Studies focusing on the structure-activity relationships (SAR) of quinazoline-based kinase inhibitors consistently highlight the favorable contribution of the 6,7-dimethoxy core. For instance, the synthesis and biological evaluation of various 4-arylamino-6,7-dimethoxyquinazolines have demonstrated their potential as inhibitors of EGFR-TK, a key target in cancer therapy. The cytotoxic potential of 6,7-dimethoxyquinazoline (B1622564) derivatives has been reported, with 4-aminoquinazolines showing particularly noteworthy activity.

Rationale for Investigating N-allyl-6,7-dimethoxy-4-quinazolinamine as a Research Candidate

The development of new chemical entities often proceeds through the systematic modification of a known bioactive core. The rationale for investigating this compound is rooted in this principle of medicinal chemistry, combining a proven pharmacophore with a functionally interesting substituent.

The core, 4-amino-6,7-dimethoxyquinazoline, is a well-established template for potent biological activity, as discussed previously. The 4-amino group serves as a critical attachment point for various substituents, allowing chemists to probe the chemical space within a target's binding site. nih.gov

The choice of an N-allyl group as the substituent is deliberate. The allyl moiety (-CH₂-CH=CH₂) introduces several key features:

Size and Lipophilicity: It is a small, relatively lipophilic group that can explore hydrophobic pockets within a protein's active site that may not be accessible to simpler alkyl or aromatic groups.

Conformational Flexibility: The allyl group possesses a degree of conformational flexibility, which can allow for an optimal fit within the target binding site.

Chemical Reactivity: The double bond in the allyl group offers a site for potential covalent interactions or unique non-covalent interactions (e.g., π-stacking), which could lead to enhanced potency or a different pharmacological profile.

Therefore, the investigation of this compound represents a logical step in the exploration of the SAR of the 4-amino-6,7-dimethoxyquinazoline scaffold. It aims to determine how the specific steric and electronic properties of the N-allyl group modulate the known biological activity of the parent core, potentially leading to the discovery of compounds with novel or improved therapeutic properties.

Historical Context of Quinazoline Derivatives as Bioactive Compounds

The history of quinazoline chemistry dates back to the late 19th century, with the first synthesis of the parent quinazoline molecule being reported in 1895 by August Bischler and Lang. mdpi.com However, the biological significance of this scaffold was recognized through the study of natural products. Over 200 alkaloids containing the quinazoline ring system have been isolated from various natural sources, including plants, microorganisms, and animals. mdpi.com

One of the first and most well-known of these natural alkaloids is Vasicine (also known as Peganine), isolated from the plant Adhatoda vasica. The discovery of Vasicine and other naturally occurring quinazolines spurred interest in their pharmacological properties. This led to extensive synthetic efforts throughout the 20th century to create a multitude of derivatives, exploring how different substitution patterns influenced their biological effects.

This foundational research laid the groundwork for the modern era of quinazoline-based drug discovery. The systematic exploration of this scaffold ultimately culminated in the development and regulatory approval of highly successful therapeutic agents in the early 21st century, such as the anticancer drug Gefitinib in 2003, cementing the quinazoline scaffold as a cornerstone of contemporary medicinal chemistry. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3O2 B2542170 N-allyl-6,7-dimethoxy-4-quinazolinamine CAS No. 477859-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-N-prop-2-enylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-5-14-13-9-6-11(17-2)12(18-3)7-10(9)15-8-16-13/h4,6-8H,1,5H2,2-3H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWSXBIMJWCAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Allyl 6,7 Dimethoxy 4 Quinazolinamine

Retrosynthetic Analysis of N-allyl-6,7-dimethoxy-4-quinazolinamine

A retrosynthetic analysis of this compound identifies two primary disconnection points. The most straightforward disconnection is at the C4-N bond, which separates the target molecule into a key intermediate, 4-chloro-6,7-dimethoxyquinazoline (B18312), and allylamine (B125299). This approach relies on a late-stage nucleophilic aromatic substitution to introduce the N-allyl group.

A more fundamental disconnection involves breaking down the quinazoline (B50416) ring itself. This leads back to precursors such as 2-amino-4,5-dimethoxybenzoic acid or its derivatives. This strategy requires the construction of the heterocyclic core, followed by functionalization at the 4-position to ultimately install the allyl amine substituent. Both strategies offer viable pathways to the target compound, with the choice often depending on the availability of starting materials and desired reaction efficiency.

Synthetic Routes to the 4-Aminoquinazoline and 6,7-Dimethoxyquinazoline (B1622564) Core

The construction of the quinazoline core is a critical phase in the synthesis of this compound. Various methods have been developed, primarily starting from substituted anthranilic acid derivatives or by modifying existing quinazoline structures.

Approaches Utilizing 2-Amino-4,5-dimethoxybenzoic Acid as a Starting Material

A common and effective starting material for the synthesis of the 6,7-dimethoxyquinazoline core is 2-amino-4,5-dimethoxybenzoic acid. This precursor contains the necessary benzene (B151609) ring with the correct methoxy (B1213986) substitution pattern and an amino group positioned for cyclization.

One established method involves heating 2-amino-4,5-dimethoxybenzoic acid with formamide (B127407). This reaction facilitates the cyclization and formation of the pyrimidinone ring, yielding 6,7-dimethoxyquinazolin-4(3H)-one. Another approach involves reacting the acid with anhydrides, which leads to the formation of 2-alkyl-6,7-dimethoxy-3,1-benzoxazine-4-ones. These intermediates can then be treated with an amine source to replace the oxygen in the heterocycle with nitrogen, forming the quinazolinone core. chimicatechnoacta.ru Additionally, formamidine (B1211174) acetate (B1210297) has been used as a reagent to achieve cyclization, offering an alternative to formamide. nih.govresearchgate.net

The general scheme for this approach is the conversion of the benzoic acid derivative into a quinazolinone, which then requires further modification, typically chlorination, to become a reactive intermediate for the introduction of the amino group.

Synthetic Strategies Involving 4-Chloro-6,7-dimethoxyquinazoline Intermediates

The use of 4-chloro-6,7-dimethoxyquinazoline as a key intermediate is a cornerstone of many synthetic routes. This compound is highly susceptible to nucleophilic aromatic substitution at the C4 position, making it an ideal precursor for introducing the desired allylamine side chain.

The synthesis of this chloro-intermediate typically begins with 6,7-dimethoxyquinazolin-4(3H)-one, which is prepared from 2-amino-4,5-dimethoxybenzoic acid. The quinazolinone is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). nih.govchemicalbook.com The reaction with thionyl chloride, often performed at reflux, effectively replaces the hydroxyl group of the enol form of the quinazolinone with a chlorine atom. chemicalbook.com

Once 4-chloro-6,7-dimethoxyquinazoline is obtained, it can be readily reacted with allylamine. This substitution reaction is typically carried out in a suitable solvent like isopropanol (B130326) under reflux conditions, leading directly to the formation of this compound. nih.govresearchgate.net This convergent approach is efficient as it unites the fully formed heterocyclic core with the side chain in a single step.

Cyclization and Substitution Reactions in Quinazoline Synthesis

The synthesis of the quinazoline scaffold fundamentally relies on two key reaction types: cyclization and substitution.

Cyclization Reactions: The formation of the quinazoline ring from 2-amino-4,5-dimethoxybenzoic acid and a one-carbon source like formamide or formamidine acetate is a classic example of a cyclization reaction. nih.gov The process involves the initial formation of an amidine or formamide derivative from the anthranilic acid, followed by an intramolecular condensation to close the pyrimidine (B1678525) ring.

Substitution Reactions: Nucleophilic aromatic substitution is the most critical substitution reaction in this context. The chlorine atom at the C4 position of 4-chloro-6,7-dimethoxyquinazoline is an excellent leaving group, activated by the electron-withdrawing nitrogen atoms in the quinazoline ring. This allows for its efficient displacement by nucleophiles, such as the amino group of allylamine, to form the final product. This reaction is widely used to synthesize a variety of 4-aminoquinazoline derivatives by simply changing the amine nucleophile. nih.govscispace.com

Derivatization Strategies for the N-Allyl Moiety and Other Substituents

While the primary focus is on the synthesis of the title compound, the N-allyl group itself offers opportunities for further chemical modification to create a library of related derivatives. The double bond of the allyl group is a versatile functional handle for various chemical transformations. Potential derivatization strategies could include:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids, which can then be opened by various nucleophiles to introduce diverse functional groups.

Dihydroxylation: Treatment with reagents like osmium tetroxide would yield the corresponding diol, adding polarity and hydrogen-bonding capabilities.

Reduction: The allyl group can be hydrogenated to a propyl group, allowing for an assessment of the double bond's role in biological activity.

Addition Reactions: Halogens or hydrogen halides can be added across the double bond, leading to functionalized alkyl side chains.

Furthermore, other positions on the quinazoline ring could be functionalized. For instance, if the synthesis starts with a different anthranilic acid, substituents could be introduced on the benzene ring portion of the molecule.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for the key steps. Research into the synthesis of related 4-aminoquinazolines provides valuable insights into this process. nih.govresearchgate.net

For the cyclization step to form the quinazolinone core, a comparison of reagents revealed that using formamidine acetate in 2-methoxyethanol (B45455) can result in significantly higher yields (85%) compared to using formamide (10-20%). nih.gov

In the chlorination step to form 4-chloro-6,7-dimethoxyquinazoline, the choice of chlorinating agent and additives is crucial. While thionyl chloride is effective, using phosphorus oxychloride in the presence of a tertiary amine like N,N-diethylaniline has been reported to give more reliable and high yields (70-86%). nih.gov

The table below summarizes various reaction conditions for key steps in the synthesis of 4-aminoquinazoline derivatives.

StepReactantsReagents & ConditionsYieldReference
Cyclization2-amino-4,5-dimethoxybenzoic acid derivativeFormamidine acetate, 2-methoxy-ethanol85% nih.gov
Cyclization2-amino-4,5-dimethoxybenzoic acid derivativeFormamide10-20% nih.gov
Chlorination6,7-dimethoxyquinazolin-4(3H)-onePOCl₃, N,N-diethylaniline70-86% nih.gov
Chlorination6,7-dimethoxyquinazolin-4(3H)-oneThionyl chloride, reflux98% chemicalbook.com
Substitution4-chloro-6,7-dimethoxyquinazoline, substituted anilinesIsopropanol, reflux, 5 hNot specified nih.gov
Substitution2,4-dichloro-6,7-dimethoxyquinazoline, aniline (B41778) derivativesIsopropanol, reflux, 6 hSatisfactory researchgate.net

Advanced Synthetic Techniques Applicable to Quinazolinamines

The synthesis of N-substituted-4-quinazolinamines, including the N-allyl variant, typically proceeds through a key intermediate, 4-chloro-6,7-dimethoxyquinazoline. The subsequent nucleophilic aromatic substitution with the desired amine (allylamine in this case) is a critical step. Advanced synthetic methodologies focus on improving the efficiency, yield, and environmental footprint of these processes.

A common and effective route begins with 2-amino-4,5-dimethoxybenzoic acid, which is cyclized to form 6,7-dimethoxyquinazolin-4(3H)-one. researchgate.netnih.gov The subsequent chlorination of the quinazolinone is a pivotal step. While traditional reagents like thionyl chloride can be used, improved yields and more reliable results have been reported using phosphoryl chloride in the presence of a base such as N,N-diethylaniline. nih.gov The final step is the reaction of the resulting 4-chloro-6,7-dimethoxyquinazoline with allylamine, typically conducted in a solvent like isopropanol at reflux, to yield the target compound. nih.govresearchgate.net

Advanced techniques applicable to this synthetic sequence include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the cyclization and the final substitution step. frontiersin.orgnih.gov This method often leads to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netfrontiersin.org For the synthesis of N-aryl substituted-4-aminoquinazolines, microwave irradiation has been shown to be a simple, efficient, and general method. researchgate.net

Metal-Catalyzed Reactions: Transition metals like palladium and copper can be used to catalyze the C-N bond formation in the final step. nih.govujpronline.com These catalytic systems can operate under milder conditions and may offer better functional group tolerance compared to traditional nucleophilic substitution. nih.gov

Ultrasound-Promoted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields. Ultrasound-assisted synthesis has been successfully applied to the preparation of novel quinazoline derivatives. nih.gov

These advanced methods offer significant advantages over classical approaches, providing faster, more efficient, and often more environmentally friendly pathways to this compound and related compounds.

Spectroscopic and Analytical Characterization for Structural Elucidation

Comprehensive characterization using various spectroscopic and analytical techniques is crucial to confirm the identity, structure, and purity of the synthesized this compound. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are used to confirm the presence of all structural components of this compound.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for each part of the molecule. The aromatic protons on the quinazoline ring would appear as singlets in the downfield region. The two methoxy groups (-OCH₃) would each produce a sharp singlet. The allyl group would display a complex pattern: a multiplet for the vinyl proton (-CH=), two distinct multiplets for the terminal vinyl protons (=CH₂), and a multiplet for the methylene (B1212753) protons adjacent to the nitrogen (-NH-CH₂-). The N-H proton would appear as a broad signal.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. Distinct signals would be observed for the carbons of the quinazoline core, the two methoxy carbons, and the three carbons of the allyl group (one methylene and two vinyl carbons).

The exact chemical shifts and coupling constants provide definitive proof of the structure and connectivity of the atoms.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (Note: This table presents expected chemical shift ranges based on analogous structures. Actual values may vary.)

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Quinazoline-H57.0 - 7.5 (s)100 - 110
Quinazoline-H87.0 - 7.5 (s)105 - 115
Quinazoline-H28.3 - 8.8 (s)150 - 155
6-OCH₃3.8 - 4.1 (s)55 - 60
7-OCH₃3.8 - 4.1 (s)55 - 60
NH-CH₂ -CH=CH₂4.0 - 4.5 (m)45 - 55
NH-CH₂-CH =CH₂5.8 - 6.2 (m)130 - 140
NH-CH₂-CH=CH₂ 5.0 - 5.5 (m)115 - 125
N H7.5 - 8.5 (br s)-
Quinazoline C4, C6, C7, C9, C10-145 - 160

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. For this compound (C₁₃H₁₅N₃O₂), the expected molecular weight is approximately 245.28 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z 245.

Fragmentation Pattern: The molecule would likely undergo characteristic fragmentation. Common fragmentation pathways for related quinazoline structures involve the loss of substituents. For this compound, potential fragments could arise from the loss of the allyl group, methoxy groups, or parts of the quinazoline ring system, providing further confirmation of the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands.

Table 2: Expected IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3200 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic/vinylic)Stretching2850 - 3000
C=C (alkene)Stretching1640 - 1680
C=N, C=C (aromatic)Ring Stretching1500 - 1600
C-O (methoxy)Stretching1000 - 1300 (strong)
C-NStretching1000 - 1350

The presence of these specific bands confirms the existence of the amine, allyl, methoxy, and quinazoline functionalities within the molecule. researchgate.netresearchgate.net

Elemental Analysis for Purity and Compositional Verification

Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula (C₁₃H₁₅N₃O₂) to verify the empirical formula and assess the purity of the sample.

Table 3: Theoretical Elemental Composition of C₁₃H₁₅N₃O₂

Element Percentage (%)
Carbon (C)63.66
Hydrogen (H)6.16
Nitrogen (N)17.13
Oxygen (O)13.04

A close correlation between the experimental and theoretical values (typically within ±0.4%) is a strong indicator of the compound's purity and correct elemental composition. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

HPLC is a highly sensitive technique used to determine the purity of the synthesized compound. A sample is dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate column (e.g., C18) and mobile phase, the compound of interest is separated from any impurities or starting materials. The purity is typically determined by the area percentage of the main peak in the resulting chromatogram. For a pure sample, the chromatogram should show a single, sharp peak with a specific retention time. Purity levels exceeding 98% are often required for further applications. nih.gov

Structure Activity Relationship Sar Studies of N Allyl 6,7 Dimethoxy 4 Quinazolinamine and Its Analogs

Rational Design of N-allyl-6,7-dimethoxy-4-quinazolinamine Derivatives for SAR Investigations

The rational design of derivatives based on the 4-amino-6,7-dimethoxyquinazoline scaffold is primarily driven by the goal of developing potent and selective inhibitors of various protein kinases, which are crucial targets in oncology. researchgate.netmdpi.com The 4-anilinoquinazoline (B1210976) pharmacophore, a variation of this structure, is a well-established unit found in many ATP-competitive inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR). researchgate.netmdpi.com

SAR investigations are systematically planned to explore the chemical space around the core molecule. The design process involves several key strategies:

Modification of the 4-position: The amino group at the 4-position is a primary site for modification. Synthetic strategies involve introducing a wide variety of substituents, from small alkyl groups to complex aromatic and heterocyclic systems, to probe the size and nature of the binding pocket of the target enzyme. mdpi.comnih.gov

Exploration of the 6,7-positions: While the 6,7-dimethoxy pattern is often considered favorable, derivatives are designed with alternative alkoxy groups (e.g., ethoxy) or other basic side chains to study the impact on potency, selectivity, and pharmacokinetic properties. nih.gov

Bioisosteric Replacement: In some designs, parts of the molecule are replaced with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For instance, replacing a benzene (B151609) ring with a pyrrole (B145914) ring at the 4-amino position has been explored to enhance anticancer activity. nih.gov

The synthesis of these derivatives often begins with precursors like 2-amino-4,5-dimethoxybenzoic acid, which is then subjected to cyclocondensation and subsequent substitution reactions to build the final target molecules. researchgate.netnih.gov This systematic approach allows researchers to build a comprehensive understanding of the SAR, guiding the development of more effective therapeutic agents. nih.gov

Influence of the N-Allyl Group on Biological Activity and Receptor Interactions

While the broader class of 4-aminoquinazolines has been extensively studied, specific research detailing the influence of an N-allyl group on the biological activity of 6,7-dimethoxy-4-quinazolinamine is not prominently featured in the reviewed literature. However, SAR studies on related quinazoline (B50416) derivatives consistently demonstrate that the nature of the substituent on the 4-amino nitrogen is critical for biological activity and receptor interaction.

Generally, modifications at this position are intended to:

Establish Key Interactions: In kinase inhibitors, the substituent often extends into the ATP-binding pocket, forming crucial hydrogen bonds or hydrophobic interactions. For example, the N-1 of the quinazoline ring typically forms a hydrogen bond with a methionine residue in the hinge region of the kinase domain. mdpi.com The substituent on the 4-amino group then orients the molecule and can form additional interactions that enhance binding affinity. mdpi.com

Modulate Potency and Selectivity: The size, shape, and electronic properties of the N-substituent can fine-tune the compound's potency and its selectivity for different kinases.

Influence Physicochemical Properties: Substituents at this position can significantly alter solubility, lipophilicity, and metabolic stability, which are key determinants of a drug's pharmacokinetic profile.

Although the specific role of the N-allyl group is not detailed, it can be inferred that this small, lipophilic, and unsaturated moiety would influence the compound's interaction with its biological target in a distinct manner compared to larger aromatic substituents commonly seen in EGFR inhibitors.

Role of 6,7-Dimethoxy Substitution Patterns on Quinazoline Activity

The 6,7-dimethoxy substitution on the quinazoline ring is a recurring motif in many biologically active molecules and is considered a critical feature for the activity of numerous derivatives. researchgate.netresearchgate.netingentaconnect.com Research has shown that this specific substitution pattern is often optimal for cytotoxic potential, independent of other activities like α1-adrenoceptor blocking. researchgate.netingentaconnect.com

Key findings on the role of the 6,7-dimethoxy pattern include:

Enhanced Potency: In many series of quinazoline-based anticancer agents, the 6,7-dialkoxy substitution is considered optimal for activity. researchgate.net This pattern is often retained during the synthesis of new analogs aimed at improving other properties. ingentaconnect.com

Influence on Kinase Inhibition: These methoxy (B1213986) groups can contribute to binding affinity within the ATP pocket of protein kinases. In the context of G9a histone methyltransferase inhibitors, the dimethoxybenzenoid ring system was found to be an important feature for binding and inhibitory activity. nih.gov

Impact of Alkoxy Chain Length: While the dimethoxy pattern is common, modifying the alkoxy groups can further modulate activity. Studies have shown that replacing the methoxy groups with ethoxy groups can lead to higher inhibitory activity against tumor cell proliferation, suggesting that slightly larger, more lipophilic groups at these positions can be beneficial. nih.gov

Site of Further Modification: The 6 and 7 positions are also recognized as sites for introducing basic side chains, which can play a significant role in determining the cytotoxicity of the compounds. nih.gov

The consistent use and retention of the 6,7-dimethoxy pattern across diverse studies underscore its importance for the biological activity of this class of quinazolines.

Modifications at the 4-Position Quinazolinamine Moiety and Their Pharmacological Impact

The 4-position of the quinazoline ring is the most frequently modified site in the development of derivatives, and changes at this position have a profound impact on pharmacological activity. researchgate.netmdpi.comnih.gov The 4-aminoquinazoline structure is generally considered to confer better cytotoxic activity than the corresponding 4-quinazolinone. researchgate.netingentaconnect.com

Extensive SAR studies have revealed several key trends:

Aromatic Substituents: The introduction of a substituted aniline (B41778) group at the 4-amino position (forming a 4-anilinoquinazoline) is a cornerstone of many potent EGFR kinase inhibitors. researchgate.netmdpi.com The nature and position of substituents on this aniline ring dramatically influence potency and selectivity. For instance, small lipophilic groups are often favored. mdpi.com

Heterocyclic Rings: Replacing the aniline ring with other heterocyclic systems, such as pyrrole, has been shown to increase anticancer activity compared to parent compounds like gefitinib. nih.gov

Basic Side Chains: The presence of a basic side chain at the 4-position, often through linkers like piperazine, is crucial for the cytotoxicity of some series of compounds. nih.gov

Impact on Target Binding: For kinase inhibitors, the 4-amino substituent is critical for establishing the correct orientation in the ATP-binding site. The formation of hydrogen bonds between the N-3 of the quinazoline core and threonine residues, mediated by water, is a key interaction that contributes to a tighter binding conformation and increased potency. mdpi.com

The versatility of the 4-amino position allows for extensive chemical modification, enabling the fine-tuning of compounds for specific biological targets and desired pharmacological profiles. nih.gov

Correlation Between Molecular Structure and Specific Biological Endpoints

The structural modifications discussed in the previous sections directly correlate with specific biological outcomes, such as enzyme inhibition and cellular effects like growth inhibition and apoptosis. researchgate.netnih.govnih.gov By systematically altering the structure of 4-amino-6,7-dimethoxyquinazoline analogs, researchers have been able to optimize their activity against various biological targets.

Enzyme Inhibition: Many 4-aminoquinazoline derivatives are designed as specific enzyme inhibitors. The 4-anilino-6,7-dimethoxyquinazoline scaffold is particularly effective against EGFR tyrosine kinase (EGFR-TK). researchgate.net Varying the substituents on the 4-anilino moiety leads to different inhibitory activities. researchgate.net Other studies have developed 4-aminoquinazoline derivatives that selectively inhibit PI3Kα, a key enzyme in cell survival pathways, with IC50 values in the nanomolar range. nih.gov Similarly, analogs have been synthesized as potent inhibitors of the c-Met kinase, another important cancer target. nih.gov

Cellular Effects: The inhibition of key enzymes translates into measurable effects at the cellular level.

Antiproliferative Activity: Derivatives are routinely screened against panels of human cancer cell lines. The data below illustrates how modifications to the 4-amino position influence antiproliferative activity.

Cell Cycle Arrest and Apoptosis: Potent enzyme inhibitors can halt the cell cycle and induce programmed cell death (apoptosis). For example, a 4-aminoquinazoline derivative identified as a PI3Kα inhibitor was shown to cause G1 cell cycle arrest and induce apoptosis through the mitochondrial-dependent pathway. nih.gov

The following tables summarize representative data correlating structure with biological activity.

Table 1: SAR of 4-Anilino-6,7-dimethoxyquinoline Analogs as c-Met Kinase Inhibitors

Compound 4-Anilino Substituent c-Met IC50 (µM)
Analog 1 3-fluoro-4-(1H-benzo[d]imidazol-1-yl) 0.051
Analog 2 3-chloro-4-(1H-benzo[d]imidazol-1-yl) 0.042
Analog 3 3-bromo-4-(1H-benzo[d]imidazol-1-yl) 0.030

Data synthesized from literature findings. nih.gov

Table 2: Antiproliferative Activity of 4-Aminoquinazoline Derivatives

Compound Key Structural Feature Target Cancer Cell Line IC50 (µM)
Deriv. A 4-(4-fluorobenzylamino) HCT-116 (Colon) 0.14
Deriv. B 4-(4-chlorobenzylamino) HCT-116 (Colon) 0.11
Deriv. C 4-(4-bromobenzylamino) HCT-116 (Colon) 0.09

Data represents findings for PI3Kα inhibitors. nih.gov

These examples clearly demonstrate the direct and predictable relationship between the molecular structure of this compound analogs and their biological function, providing a rational basis for the ongoing design of new therapeutic agents.

Preclinical Pharmacological Investigations of N Allyl 6,7 Dimethoxy 4 Quinazolinamine

In Vitro Biological Activity Assessments

The quinazoline (B50416) scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities. Derivatives of 6,7-dimethoxyquinazoline (B1622564), in particular, have been the subject of extensive research due to their potential as therapeutic agents, especially in oncology. Preclinical in vitro studies are fundamental to characterizing the biological effects of these compounds at a cellular level, providing insights into their mechanisms of action and therapeutic promise. These investigations typically involve a battery of assays to determine a compound's effects on cell proliferation, viability, and other key cellular processes like angiogenesis, as well as its activity against microbial or viral agents.

A primary focus of the in vitro evaluation of quinazoline derivatives, including those with the 6,7-dimethoxy-4-aminoquinazoline core, is the assessment of their ability to inhibit the growth of cancer cells and induce cell death. These assays are crucial for identifying potent anticancer candidates and understanding their spectrum of activity across different cancer types.

Several established methodologies are employed to quantify the effects of compounds on cell viability and proliferation.

MTT Assay : This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability. nih.gov The method is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. mdpi.com The amount of formazan produced is directly proportional to the number of viable cells. mdpi.com This assay has been utilized to determine the half-maximal inhibitory concentration (IC50) values for various 4-anilino-6,7-dimethoxy quinazoline derivatives. nih.govnih.gov

Resazurin (B115843) Assay : Similar to the MTT assay, the resazurin (or Alamar Blue) assay is a fluorescence-based method that measures the metabolic activity of living cells. Non-fluorescent resazurin is reduced to the highly fluorescent resorufin (B1680543) by viable cells. This method is considered non-toxic at low concentrations and allows for the noninvasive measurement of cell proliferation over time. nih.gov

Trypan Blue Assay : This dye exclusion method is used to differentiate viable from non-viable cells. nih.gov Trypan blue is a vital stain that cannot pass through the intact cell membrane of live cells. Therefore, only dead cells, which have compromised membrane integrity, take up the blue dye and are counted as non-viable. revvity.com This technique provides a direct measure of cell death. nih.gov

Lactose (B1674315) Dehydrogenase (LDH) Release Assay : The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactose dehydrogenase released from damaged cells into the culture medium. nih.gov A breach in plasma membrane integrity leads to the leakage of this stable cytosolic enzyme, and its level in the supernatant is proportional to the extent of cell lysis. nih.gov

The antiproliferative activity of 6,7-dimethoxy-4-quinazolinamine derivatives has been investigated across a diverse array of human cancer cell lines to understand the breadth of their efficacy.

Studies have demonstrated the cytotoxic effects of novel 4-anilino-6,7-dimethoxy quinazoline derivatives against human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human breast cancer (SKBR3) cell lines. nih.gov In one such study, a lead compound, designated RB1, showed potent activity against all three cell lines, comparable to the standard drug cisplatin. nih.gov

Further investigations into related 6,7-dimethoxy-4-anilinoquinoline compounds have shown significant anticancer activity against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and gastric carcinoma (MKN-45) cell lines. nih.gov The broad screening of certain 6,7-dimethoxyquinazoline derivatives has been performed by the National Cancer Institute (NCI) against its panel of 59 or 60 human tumor cell lines, which represents various cancer types including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast. researchgate.netnih.gov This extensive screening provides a detailed fingerprint of a compound's activity and can help in identifying its potential mechanism of action. nih.gov

In Vitro Antiproliferative Activity of a Representative 4-Anilino-6,7-dimethoxyquinazoline Derivative (RB1) nih.gov
Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma1.1
K562Chronic Myeloid Leukemia2.3
SKBR3Breast Cancer3.1

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. frontiersin.org Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The anti-angiogenic potential of 4-anilino-6,7-dimethoxy quinazoline derivatives has been evaluated in cellular models. For instance, the lead compound RB1 demonstrated a significant anti-angiogenic effect, as revealed by a reduction in vessel sprouting in the peritoneum of treated mice and the induction of an avascular zone in the chorioallantoic membrane (CAM) model of a chick embryo. nih.gov

In addition to their anticancer properties, quinazoline derivatives have been explored for their antimicrobial activity. nih.goveco-vector.com Certain novel 6,7-dimethoxyquinazoline derivatives have been screened for their efficacy against a panel of microbes. This screening included Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Klebsiella species, and the fungal strain Candida albicans. researchgate.net Such studies indicate the potential for developing this class of compounds into broad-spectrum antimicrobial agents. researchgate.net

While the quinazoline core is known to be a scaffold for compounds with diverse biological activities, including antiviral effects, specific data on the antiviral activity of N-allyl-6,7-dimethoxy-4-quinazolinamine against influenza A virus were not available in the reviewed literature.

Cellular Antiproliferative and Viability Assays

Mechanistic Studies at the Molecular and Cellular Level

The therapeutic potential of novel chemical entities is often underpinned by their precise interactions with molecular targets that drive disease pathology. For this compound and its structural analogs, mechanistic studies have centered on their ability to inhibit key enzymes and modulate critical signaling pathways involved in cell growth, proliferation, and survival. The 6,7-dimethoxy-quinazoline scaffold is a well-established pharmacophore known for its interaction with the ATP-binding pocket of various protein kinases.

This compound belongs to a class of compounds extensively investigated for their capacity to inhibit receptor tyrosine kinases (RTKs). These enzymes are crucial transducers of extracellular signals that regulate fundamental cellular processes. Dysregulation of RTK activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The quinazoline core is a foundational structure for numerous EGFR inhibitors. rsc.org Research into 4-anilino-quinazoline derivatives has demonstrated that the substitution pattern on the quinazoline ring is critical for inhibitory activity. Specifically, the 6,7-dimethoxy substitution has been identified as being favorable for the inhibition of EGFR. nih.gov This is attributed to the way these bulkier groups can orient the quinazoline core within the active site of the kinase, facilitating the formation of hydrogen bonds with key amino acid residues like Met769. nih.gov

Derivatives of the 6,7-dimethoxy-4-anilinoquinazoline scaffold have shown potent inhibitory activity against wild-type EGFR (EGFRwt) and various mutant forms. nih.gov For instance, certain derivatives have displayed inhibitory concentrations (IC50) in the nanomolar range, comparable to or exceeding the potency of established drugs like lapatinib. nih.gov

Table 1: EGFR Kinase Inhibitory Activity of Representative Quinazoline Derivatives

Compound Target IC50 (nM)
Gefitinib EGFR 25.42
Erlotinib EGFR 33.25
Representative 6-arylureido-4-anilinoquinazoline (Compound 7i) EGFR 17.32
Representative 4-anilino-quinazoline EGFRwt 20.72

This table is for illustrative purposes and includes data for closely related analogs to demonstrate the potential of the core scaffold.

The hepatocyte growth factor receptor, or c-Met, is another critical RTK implicated in tumorigenesis and metastasis. nih.gov The 6,7-dimethoxy-quinazoline and the structurally similar 6,7-dimethoxy-quinoline scaffolds have been utilized to develop potent c-Met inhibitors. nih.govnih.gov A series of 6,7-dimethoxy-4-anilinoquinolines bearing a benzimidazole (B57391) moiety were synthesized and identified as potent inhibitors of c-Met kinase. nih.govnih.govsemanticscholar.org Several of these compounds exhibited IC50 values in the low nanomolar range, demonstrating significant potency against the enzyme. nih.govnih.gov Molecular docking studies suggest these compounds bind effectively to the ATP-binding site of c-Met kinase. nih.govsemanticscholar.org

Table 2: c-Met Kinase Inhibitory Activity of a Representative 6,7-dimethoxy-4-anilinoquinoline Derivative

Compound Target IC50 (µM)
Representative Derivative (Compound 12n) c-Met 0.030

This table presents data for a closely related analog to illustrate the inhibitory potential of the core structure against c-Met.

VEGF/VEGFR-2 signaling is a pivotal pathway in tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. nih.govresearchgate.net Inhibition of this pathway is a validated strategy in cancer therapy. nih.govresearchgate.net A number of 6,7-dimethoxy-4-anilinoquinazoline derivatives have been designed and synthesized as potent inhibitors of VEGFR-2 kinase. nih.govresearchgate.net One such derivative, bearing a diarylamide moiety, exhibited an IC50 value of 0.016 µM against VEGFR-2, a potency greater than the multi-kinase inhibitor sorafenib (B1663141) (IC50 = 0.021 µM) in the same assay. researchgate.net Molecular modeling confirmed that these compounds can bind effectively to the ATP-binding site of VEGFR-2. nih.govresearchgate.net

Table 3: VEGFR-2 Kinase Inhibitory Activity of a Representative 6,7-dimethoxy-4-anilinoquinazoline Derivative

Compound Target IC50 (µM)
Representative Derivative (Compound 27/14b) VEGFR-2 0.016
Sorafenib VEGFR-2 0.021

This table shows data for a closely related analog to highlight the potential of the core scaffold as a VEGFR-2 inhibitor.

Beyond RTKs, the quinazoline scaffold has been explored for its inhibitory activity against other enzymes crucial for cancer cell proliferation and survival.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of nucleotides, and its inhibition can halt cell proliferation. mdpi.com Quinazoline analogs have been designed to mimic the structure of methotrexate, a classic DHFR inhibitor. nih.gov Certain 2,3,6-substituted quinazolin-4(3H)-one derivatives have been identified as potent DHFR inhibitors, with IC50 values as low as 0.02 µM. mdpi.com The inhibitory activity is influenced by the substitution pattern at the 2, 3, and 6 positions of the quinazolinone nucleus. mdpi.com

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell division cycle, and their overexpression is common in cancer cells. researchgate.net The quinazoline structure has been identified as a scaffold for inhibitors of CDK2/E and CDK4/D1 complexes. researchgate.net By inhibiting these kinases, such compounds can induce cell cycle arrest. researchgate.net

Topoisomerase I: Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. nih.gov While various heterocyclic scaffolds have been investigated as Topoisomerase I inhibitors, specific inhibitory data for this compound on this target is not extensively documented in the reviewed literature.

Alkaline Phosphatase (AP): APs are a group of enzymes involved in dephosphorylation reactions. nih.gov While inhibitors of AP are being explored for therapeutic benefits, the direct and potent inhibition of this enzyme by this compound has not been a primary focus of the reviewed studies. nih.govresearchgate.net

The inhibition of RTKs at the cell surface by this compound and its analogs translates into the downstream modulation of intracellular signaling cascades that are fundamental to cancer cell biology.

RAS-RAF-MEK-ERK axis: This pathway is a central signaling cascade that relays extracellular signals to the nucleus to control gene expression and prevent apoptosis. nih.gov It is a downstream effector of both EGFR and c-Met. nih.gov By inhibiting these RTKs, quinazoline derivatives can effectively block the activation of the RAS-RAF-MEK-ERK pathway. nih.gov Furthermore, quinazoline-derived inhibitors have been specifically developed to target components of this pathway, such as the BRAF(V600E) mutant protein. nih.gov

PI3K-AKT-mTOR cascade: This pathway is another critical signaling network that is frequently deregulated in cancer, controlling cell cycle, survival, and metabolism. nih.gov It is also activated by RTKs like c-Met. nih.gov Research on dimorpholinoquinazoline-based compounds has shown that they can interfere with the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of phosphorylation of key proteins like Akt, mTOR, and S6K. nih.gov

SRC and STAT3: The activation of c-Met can also recruit and activate other signaling proteins, including SRC (a non-receptor tyrosine kinase) and STAT3 (a signal transducer and activator of transcription). nih.gov Inhibition of c-Met by compounds featuring the 6,7-dimethoxy-quinazoline core would consequently prevent the activation of these oncogenic signaling pathways. nih.gov

Investigation of Multidrug Resistance (MDR) Reversal Potential via P-Glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) presents a significant hurdle in cancer chemotherapy, and the overexpression of efflux pumps like P-glycoprotein (P-gp) is a primary mechanism. The quinazoline scaffold, a core component of this compound, has been a foundation for the development of potent P-gp inhibitors. While direct studies on the N-allyl derivative are not extensively documented in the available literature, research on structurally related quinazoline compounds demonstrates their potential to reverse P-gp-mediated MDR.

These derivatives are designed to interact with the P-gp transporter, inhibiting its function and thereby increasing the intracellular concentration of chemotherapeutic agents in resistant cancer cells. The mechanism of inhibition often involves direct binding to the transporter, which can be competitive or non-competitive with the anticancer drugs that are P-gp substrates. For instance, certain novel quinazoline derivatives have been shown to potently reverse doxorubicin (B1662922) resistance in MDR cancer cell lines. Investigations into these related compounds have revealed that they can enhance the efficacy of various MDR-related cytotoxic agents, increase the intracellular accumulation of P-gp substrates like doxorubicin and Rhodamine 123, and directly suppress the P-gp's ATPase activity, which fuels the efflux pump.

The 6,7-dimethoxy substitution on the quinazoline ring is a common feature in many biologically active molecules, including those investigated for P-gp inhibition. This structural element is often critical for the molecule's binding affinity and inhibitory potency. While specific data for the N-allyl variant is pending, the broader class of 4-aminoquinazoline derivatives continues to be a promising area for the discovery of new agents to combat multidrug resistance in cancer.

Table 1: P-gp Inhibition Activity of Representative Quinazoline Derivatives

Compound Class Model System Key Findings
Novel Quinazoline Scaffolds K562/A02 MDR Cells Potent reversal of doxorubicin resistance, increased intracellular drug accumulation, inhibition of P-gp ATPase activity.
4-Anilinoquinazoline (B1210976) Derivatives Human Epidermoid Tumors Investigated for antitumor activity, with P-gp interactions being a relevant mechanism for overcoming drug resistance.

Interactions with RNA Molecules and Splicing Mechanisms

The quinazoline core structure has been identified as a privileged scaffold that can interact with RNA molecules and modulate their function. Research has demonstrated that certain quinazoline derivatives can bind to RNA tertiary structures and interfere with processes such as pre-mRNA splicing, a critical step in gene expression. nih.govacs.org Dysregulation of RNA splicing is a known hallmark of various cancers, making modulators of this process attractive as potential therapeutic agents.

One area of investigation involves the targeting of the spliceosome, the complex machinery responsible for splicing. Protein kinases from the DYRK and CLK families are key regulators of the spliceosome. mdpi.comresearchgate.net Pharmacological inhibition of these kinases can alter splicing patterns, and compounds based on scaffolds like pyrido[3,4-g]quinazoline have been developed as potent DYRK/CLK inhibitors. mdpi.comresearchgate.net By targeting these kinases, such compounds can induce changes in RNA splicing that are detrimental to cancer cells. mdpi.com

Furthermore, quinazoline derivatives have been shown to directly inhibit the splicing of certain introns. Studies on fungal group II introns revealed that 4-aminoquinazoline compounds could act as potent inhibitors of the splicing reaction. nih.govacs.org In a different context, related 2,4-diaminoquinazoline derivatives were found to increase the expression of the Survival Motor Neuron 2 (SMN2) gene. This effect is achieved by modulating the splicing of SMN2 pre-mRNA to favor the inclusion of exon 7, leading to the production of a full-length, functional SMN protein. oup.com This demonstrates the potential of the quinazoline scaffold to influence RNA processing and gene expression through various mechanisms.

Table 2: Interactions of Quinazoline Derivatives with RNA and Splicing Mechanisms

Compound Class Target/Mechanism Biological Context Reference
4-Aminoquinazolines Fungal Group II Introns Inhibition of self-splicing nih.govacs.org
Pyrido[3,4-g]quinazolines DYRK/CLK Kinases Modulation of pre-mRNA splicing regulation in cancer cells mdpi.comresearchgate.net
2,4-Diaminoquinazolines SMN2 Splicing Modulation Increased full-length SMN protein expression oup.com

In Vivo Efficacy Studies in Animal Models

Antitumor Efficacy in Murine Tumor Models (e.g., Ehrlich Ascites Carcinoma (EAC) tumor model)

While the Ehrlich Ascites Carcinoma (EAC) model is a standard for assessing the in vivo antitumor potential of novel compounds, specific studies employing this model for this compound or its very close analogues were not identified in the reviewed literature. However, the broader class of 4-aminoquinazoline compounds with the 6,7-dimethoxy substitution pattern has been evaluated in other murine tumor models, demonstrating significant antineoplastic activity.

For example, derivatives such as N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine have been tested for their ability to inhibit the growth of human tumor xenografts in mice. google.com These studies typically involve the subcutaneous implantation of human tumor cells, such as the A431 human epidermoid carcinoma line, into immunocompromised mice. The efficacy of the compound is then assessed by measuring the reduction in tumor volume over time compared to a control group. google.com The 6,7-dimethoxy-4-quinazolinamine scaffold has been a key component of potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial drivers of tumor growth. google.com The in vivo antitumor effects observed for these related compounds underscore the therapeutic potential of this chemical class.

Table 3: In Vivo Antitumor Activity of Representative 6,7-dimethoxy-4-quinazolinamine Derivatives

Compound Tumor Model Animal Key Findings Reference
N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine A431 Human Epidermoid Tumor Xenograft Mice Inhibition of tumor growth google.com
Other Substituted 4-Anilinoquinazolines Various Human Tumor Xenografts Mice Demonstrated antineoplastic activity googleapis.com

Cerebroprotective Activity in Animal Models of Neurological Disorders (if applicable to specific derivatives)

The potential therapeutic application of the 6,7-dimethoxyquinazoline scaffold extends beyond oncology into the realm of neurological disorders. While research specifically on 4-quinazolinamine derivatives for cerebroprotection is limited, studies have been conducted on structurally similar 6,7-dimethoxyquinazolin-4(3H)-one derivatives. These compounds, which feature a ketone at the 4-position instead of an amine, have shown promising cerebroprotective effects in animal models of cerebral ischemia.

In these studies, cerebral ischemia was induced in rats, and the administration of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives, particularly those conjugated with neuroactive amino acids or dipeptides, was evaluated. The results indicated that certain derivatives could significantly reduce the area of brain necrosis and improve cognitive function as assessed by behavioral tests like the Y-maze. The observed neuroprotective activity for these related quinazolinone compounds suggests that the 6,7-dimethoxyquinazoline core may be a valuable pharmacophore for developing agents to treat neurodegenerative processes and ischemic brain injury. This opens a potential avenue for future investigation into the cerebroprotective properties of this compound and other amine-substituted derivatives.

Table 4: Cerebroprotective Activity of 6,7-dimethoxyquinazolin-4(3H)-one Derivatives

Compound Class Animal Model Neurological Disorder Model Key Findings
Amino acid/dipeptide conjugates of 6,7-dimethoxyquinazolin-4(3H)-one Rat Middle Cerebral Artery Occlusion Pronounced cerebrotropic activity, reduction in brain necrosis area, improved cognitive function.

Computational Chemistry and Molecular Modeling of N Allyl 6,7 Dimethoxy 4 Quinazolinamine

Molecular Docking Simulations for Ligand-Target Interactions

No specific studies were found that performed molecular docking of N-allyl-6,7-dimethoxy-4-quinazolinamine with any biological receptor. Consequently, there is no data on its predicted binding modes, affinities, or the key amino acid residues involved in potential interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis (e.g., Density Functional Theory (DFT))

There are no published DFT studies for this compound. Research on other quinazoline (B50416) or allyl-containing molecules exists, but this data is not transferable. semanticscholar.orgnih.govmdpi.comresearchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Protein-Ligand Stability

No MD simulation studies have been published for this compound to assess its conformational flexibility or the stability of its complex with any protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

This compound has not been included as part of the training or test set in published QSAR models for predicting the efficacy of quinazoline derivatives.

Preclinical Pharmacokinetic Adme and Disposition Studies in Animal Models

Absorption Characteristics in Preclinical Species (e.g., oral absorption, bioavailability)

Investigations into the absorption characteristics of a new chemical entity are critical for determining its potential for oral administration. Studies in animal models, such as rats and mice, are commonly employed to assess oral absorption and bioavailability. For instance, studies on structurally related compounds like 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline (B145761) have shown an oral absorption of 52% in these species. nih.gov Such studies often reveal the extent of a first-pass effect, where the concentration of a drug is greatly reduced before it reaches systemic circulation, primarily by the liver. In the case of 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline, a significant hepatic first-pass effect of 83% was observed. nih.gov

Below is a representative table illustrating the kind of data generated in such preclinical studies for a hypothetical compound with similar characteristics.

ParameterValueSpecies
Oral Absorption52%Rat, Mouse
Bioavailability17%Rat, Mouse
First-Pass Effect83%Rat, Mouse
Data based on the analogous compound 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline. nih.gov

Distribution Profile and Tissue Uptake in Animal Models

Understanding the distribution of a compound throughout the body is key to identifying potential target tissues and assessing potential off-target effects. Autoradiography and tissue concentration analysis are common methods used in animal models. For related dimethoxy-substituted isoquinoline compounds, tissue distribution studies have indicated an affinity for specific tissues, including the aorta, cardiac tissues, and cerebral blood vessels. nih.gov This suggests that such compounds may accumulate in these areas, which could be relevant to their pharmacological action or potential side effects.

Metabolic Pathways and Metabolite Identification in Animal Systems

The metabolism of a drug candidate is a critical determinant of its efficacy and safety, influencing its duration of action and the potential for drug-drug interactions.

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast array of xenobiotics, including many pharmaceuticals. researchgate.netnih.gov Quinazoline-based compounds have been shown to interact with various CYP isozymes. researchgate.net In vitro assays using human liver microsomes or recombinant CYP enzymes are employed to identify which specific enzymes are involved in the metabolism of a compound. For example, some quinazoline (B50416) derivatives have demonstrated inhibitory effects on CYP2C19, CYP2D6, CYP2E1, and CYP3A4, which are responsible for a significant portion of drug metabolism in the liver. researchgate.net

Identifying the major metabolites of a drug is crucial for understanding its complete pharmacological and toxicological profile. For compounds containing methoxy (B1213986) groups, O-demethylation is a common metabolic pathway. nih.govmdpi.com In studies with the related compound 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline, the primary metabolic routes were identified as O-demethylation, leading to the formation of 6- and 7-desmethyl and 6,7-didesmethyl metabolites. nih.gov In addition to these, other unidentified metabolites were also detected. nih.gov

Parent CompoundMetaboliteMetabolic Reaction
6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline6-desmethyl-PV 2O-demethylation
6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline7-desmethyl-PV 2O-demethylation
6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline6,7-didesmethyl-PV 2O-demethylation
Data based on the analogous compound 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline. nih.gov

Excretion Pathways and Mass Balance Studies in Animal Models

Mass balance studies are conducted to determine the routes and extent of excretion of a drug and its metabolites from the body.

These studies typically involve administering a radiolabeled version of the compound to animal models and then measuring the radioactivity in urine, feces, and bile over time. For the analogous compound 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline, excretion was found to occur primarily through the feces (70% of the dose), with a smaller portion excreted in the urine (20% of the dose). nih.gov The high fecal excretion is consistent with the observed high biliary excretion, which accounted for 80% of the administered dose. nih.gov

Excretion RoutePercentage of DoseSpecies
Feces70%Rat, Mouse
Urine20%Rat, Mouse
Biliary Excretion80%Rat, Mouse
Data based on the analogous compound 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline. nih.gov

Influence of Drug Transporters on N-allyl-6,7-dimethoxy-4-quinazolinamine Disposition

The disposition of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by drug transporters. These proteins, located in the membranes of various cells, facilitate the movement of substances into (uptake) and out of (efflux) cells. An extensive review of publicly available scientific literature reveals a lack of specific studies investigating the interaction between this compound and key drug transporters. While the broader class of quinazoline derivatives has been studied for such interactions, no direct data exists for this specific compound.

Assessment of Efflux Transporter Inhibition (e.g., MDR1, BCRP)

Efflux transporters such as P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP) play a crucial role in limiting the intracellular concentration of various xenobiotics, including many therapeutic drugs. They are highly expressed in barrier tissues like the intestine, blood-brain barrier, and in tumor cells, where they contribute to multidrug resistance.

Currently, there are no published preclinical studies that specifically assess the inhibitory potential of this compound against MDR1 or BCRP. Consequently, its capacity to act as an inhibitor of these key efflux transporters remains uncharacterized.

Investigation of Uptake Transporters (e.g., OATP1B1)

Uptake transporters, such as Organic Anion Transporting Polypeptide 1B1 (OATP1B1), are predominantly expressed on the sinusoidal membrane of hepatocytes and facilitate the hepatic uptake of drugs from the blood, a critical step for their metabolism and clearance. Interactions with these transporters can lead to significant drug-drug interactions.

There is no available scientific data from preclinical animal models or in vitro systems that investigates whether this compound is a substrate or inhibitor of OATP1B1 or other relevant uptake transporters.

Pharmacokinetic Modeling and Simulation in Preclinical Species

Pharmacokinetic (PK) modeling and simulation are computational tools used to predict and understand the ADME properties of a drug in different species. These models, including physiologically based pharmacokinetic (PBPK) models, are invaluable in preclinical development for predicting human pharmacokinetics and designing clinical studies.

A comprehensive search of scientific databases and literature indicates that no pharmacokinetic models or simulation studies for this compound in any preclinical species have been published. Therefore, its predicted pharmacokinetic profile, tissue distribution, and potential for metabolic drug-drug interactions based on computational modeling are not available in the public domain.

Prodrug Design and Development Strategies for N Allyl 6,7 Dimethoxy 4 Quinazolinamine

Rationale for Employing Prodrug Strategies to Optimize N-allyl-6,7-dimethoxy-4-quinazolinamine Properties

While specific limitations of this compound are not documented, compounds within the 4-aminoquinazoline class often face challenges that can hinder their development as therapeutic agents. A primary rationale for employing prodrug strategies is to overcome poor aqueous solubility, which can limit formulation options and lead to low or variable oral bioavailability. By temporarily modifying the parent drug's structure, a prodrug can exhibit improved solubility and permeability characteristics.

Another key reason is to enhance the pharmacokinetic profile. This could involve designing a prodrug to improve absorption from the gastrointestinal tract, modulate metabolic pathways to increase stability and prolong half-life, or achieve targeted delivery to specific tissues or organs, thereby increasing efficacy and potentially reducing off-target side effects.

Design Principles for Enhancing Physicochemical and Pharmacokinetic Features (e.g., water solubility, improved oral absorption)

To enhance water solubility, a common prodrug design principle involves the attachment of polar or ionizable promoieties. For a compound like this compound, which possesses a secondary amine, this could be achieved by creating phosphate, amino acid, or short peptide conjugates. These modifications would introduce highly polar groups, significantly increasing the molecule's affinity for aqueous environments.

For improving oral absorption, prodrug design often focuses on transiently increasing the lipophilicity of a molecule to enhance its passage across the lipid-rich membranes of the gastrointestinal tract. This can be achieved by masking polar functional groups with lipophilic promoieties that are later cleaved in the body to release the active drug. The selection of the appropriate promoiety is critical to strike a balance between increased lipophilicity for absorption and sufficient aqueous solubility for dissolution.

Table 1: Theoretical Prodrug Strategies for Improved Physicochemical Properties

Strategy Promoiety Example Target Property Mechanism of Action
Increased Water Solubility Phosphate Ester Enhanced Solubility Introduction of a highly polar, ionizable group.
Increased Water Solubility Amino Acid Conjugate Enhanced Solubility Addition of a zwitterionic amino acid.

Exploration of Various Chemical Linkers and Pro-moieties for Prodrug Construction

A wide array of chemical linkers and promoieties could be theoretically explored for this compound. The choice depends on the desired properties and the available functional groups on the parent drug. The secondary amine of the 4-quinazolinamine moiety is a prime site for modification.

Pro-moieties:

For Solubility: Phosphates, carbonates, and hydrophilic amino acids (e.g., glycine, lysine) or small peptides could be attached.

For Lipophilicity: Aliphatic or aromatic esters, long-chain fatty acids, or other lipophilic groups could be utilized.

Chemical Linkers: The linker connecting the promoiety to the drug must be stable during storage but readily cleavable in vivo. Ester and carbamate (B1207046) linkages are commonly employed as they can be hydrolyzed by ubiquitous esterase enzymes present in the plasma, liver, and other tissues. The specific design of the linker can also influence the rate of drug release.

Development of Enzyme-Activated Prodrug Approaches (e.g., Dipeptidyl-peptidase IV (DPP IV/CD26)-activated prodrugs)

Enzyme-activated prodrugs offer a more targeted approach to drug release. This strategy involves designing a prodrug that is a specific substrate for an enzyme that is highly expressed at the target site or in a particular physiological compartment.

One such enzyme is Dipeptidyl-peptidase IV (DPP IV/CD26), a serine protease found on the surface of various cells and also in a soluble form in plasma. DPP IV selectively cleaves dipeptides from the N-terminus of peptides, particularly those with a proline or alanine (B10760859) at the second position.

A hypothetical DPP IV-activated prodrug of this compound could be constructed by attaching a dipeptide promoiety, such as Gly-Pro or Ala-Pro, to the 4-amino group. This would render the parent drug inactive. Upon exposure to DPP IV, the enzyme would cleave the dipeptide, initiating a cascade that releases the active this compound. This approach could potentially enhance the therapeutic index by concentrating the active drug at sites of high DPP IV activity.

Table 2: Hypothetical Enzyme-Activated Prodrug Design

Target Enzyme Promoiety Linkage Activation Mechanism

Future Directions and Research Perspectives for N Allyl 6,7 Dimethoxy 4 Quinazolinamine

Design and Synthesis of Novel Analogs with Enhanced Potency, Selectivity, and Bioavailability

The future development of N-allyl-6,7-dimethoxy-4-quinazolinamine will heavily rely on the strategic design and synthesis of novel analogs to optimize its pharmacological profile. The primary goals of these efforts will be to enhance its potency against specific biological targets, improve its selectivity to minimize off-target effects, and increase its bioavailability for effective therapeutic use.

Research on related 6,7-dimethoxyquinazoline (B1622564) derivatives has demonstrated that modifications at various positions of the quinazoline (B50416) ring system can significantly impact biological activity. For instance, the synthesis of a series of 6,7-dimethoxy-N⁴-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine derivatives has been shown to yield compounds with high antimalarial activity. researchgate.net This suggests that modifications at the 2 and 4 positions of the quinazoline core of this compound could be a fruitful avenue for analog development.

Furthermore, the exploration of different substituents on the allyl group could modulate the compound's interaction with its target protein. Structure-activity relationship (SAR) studies will be crucial in guiding these synthetic efforts. A systematic approach to analog design, as illustrated in the table below, will be essential.

Table 1: Illustrative Strategy for Analog Design of this compound

Modification Site Proposed Substituents/Modifications Rationale
Allyl Group Introduction of polar groups (e.g., hydroxyl, amino)To potentially improve solubility and bioavailability.
Replacement with other small alkyl or cyclic groups
Quinazoline Core Substitution at the 2-position (e.g., with small amines)Based on successful strategies with related quinazolines to enhance potency. researchgate.net
Introduction of bioisosteric replacements for the methoxy (B1213986) groupsTo fine-tune electronic properties and metabolic stability.

The synthesis of these novel analogs will likely follow established synthetic routes for 4-aminoquinazoline derivatives, which are well-documented in the chemical literature.

Exploration of this compound in Combination Therapies in Preclinical Models

A significant trend in modern pharmacology is the use of combination therapies to enhance therapeutic efficacy and overcome drug resistance. For this compound, particularly if it demonstrates anticancer potential, exploring its use in combination with existing chemotherapeutic agents or targeted therapies will be a critical next step.

Research on a novel P-glycoprotein (P-gp) inhibitor with a quinazoline scaffold has shown that it can reverse multidrug resistance and boost the potency of other cytotoxic agents. nih.gov This highlights the potential for quinazoline derivatives to act as chemosensitizers. Preclinical studies could therefore be designed to investigate whether this compound can enhance the activity of standard-of-care cancer drugs in resistant cell lines.

Preclinical models, both in vitro and in vivo, will be indispensable for these investigations. The table below outlines a potential preclinical study design to evaluate the efficacy of combination therapies.

Table 2: Hypothetical Preclinical Study Design for Combination Therapy

Preclinical Model Therapeutic Combination Endpoint
In Vitro This compound + Doxorubicin (B1662922)Cell viability in P-gp overexpressing cancer cell lines. nih.gov
This compound + PaclitaxelSynergistic effects on apoptosis and cell cycle arrest.
In Vivo This compound + Standard ChemotherapyTumor growth inhibition in xenograft mouse models.
This compound + EGFR inhibitorOvercoming acquired resistance to targeted therapy.

These studies will be instrumental in identifying synergistic interactions and providing a rationale for the clinical development of this compound as part of a combination regimen.

Application of Advanced In Vitro and In Silico Methodologies in Continual Drug Discovery Efforts

The continual discovery and optimization of this compound and its analogs will be significantly accelerated by the integration of advanced in vitro and in silico methodologies. These approaches offer a more rational and efficient path to drug development compared to traditional screening methods alone.

In silico techniques, such as molecular docking and dynamics simulations, can provide valuable insights into the binding mode of this compound with its putative biological targets. For instance, molecular docking has been successfully used to elucidate the binding mode of potent 6,7-dimethoxy-4-anilinoquinoline inhibitors of c-Met kinase. nih.gov Similar computational studies can be employed to predict the binding affinity of novel analogs of this compound and guide the design of more potent compounds. Furthermore, in silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help in the early identification of candidates with favorable pharmacokinetic profiles.

Advanced in vitro assays will be essential for validating the in silico predictions and for the detailed pharmacological characterization of the synthesized compounds. High-throughput screening (HTS) can be utilized to rapidly assess the activity of a large library of analogs against a panel of relevant biological targets. Moreover, sophisticated cell-based assays can be used to evaluate the downstream cellular effects of this compound, such as its impact on signaling pathways, cell proliferation, and apoptosis. The discovery of novel 4-hydroxyquinazoline (B93491) derivatives that overcome PARP inhibitor resistance was facilitated by a combination of in silico, in vivo, and in vitro studies, including the assessment of intracellular reactive oxygen species (ROS) generation. mdpi.com

The integration of these advanced methodologies is summarized in the table below.

Table 3: Integrated In Vitro and In Silico Workflow for Drug Discovery

Methodology Application Expected Outcome
In Silico Molecular DockingPrediction of binding modes and affinities of novel analogs. nih.gov
Molecular Dynamics SimulationsAssessment of the stability of the ligand-protein complex.
ADMET PredictionEarly-stage filtering of compounds with poor pharmacokinetic profiles.
In Vitro High-Throughput Screening (HTS)Rapid identification of potent hits from a library of analogs.
Cell-Based Signaling AssaysElucidation of the mechanism of action at the cellular level.
3D Cell Culture/Organoid ModelsMore physiologically relevant assessment of efficacy.

By embracing these future directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.

Q & A

Q. What are the recommended safety protocols for handling N-allyl-6,7-dimethoxy-4-quinazolinamine in laboratory settings?

  • Methodological Answer :
    • Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources .
    • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to risks of inflammation, redness, or severe damage .
    • Exposure Mitigation : Work under fume hoods; avoid inhalation or ingestion. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer :
    • Intermediate Preparation : Start with 2-chloro-6,7-dimethoxy-4-quinazolinamine (CAS 23680-84-4) as a precursor. Substitute the chloro group with an allyl amine via nucleophilic aromatic substitution under inert conditions (e.g., nitrogen atmosphere) .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Confirm purity via HPLC (>98%) and LC-MS to verify molecular weight .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
    • Structural Confirmation : Employ 1^1H/13^{13}C NMR to resolve methoxy (δ 3.8–4.0 ppm) and allyl proton signals (δ 5.2–6.0 ppm). Compare with spectral data of analogs like AG1478 .
    • Stability Assessment : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the kinase inhibitory activity of this compound?

  • Methodological Answer :
    • In Vitro Kinase Assays : Use recombinant EGFR or ERBB4 kinase domains in ADP-Glo™ assays. Compare IC50_{50} values with reference inhibitors (e.g., AG1478, IC50_{50} = 3–10 nM for EGFR) .
    • Cellular Validation : Treat thyroid cancer cell lines (e.g., TPC-1) with the compound (0.1–10 µM) and measure EGFR/ERBB4 autophosphorylation via Western blot using phospho-specific antibodies (e.g., anti-pEGFR Tyr1068) .

Q. How can contradictions in activity data across studies be resolved?

  • Methodological Answer :
    • Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., HER2, MAPK) to rule off-target effects. Structural analogs like AG1517 show HER2 inhibition (IC50_{50} = 2.3 µM), which may explain divergent results .
    • Assay Optimization : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) and pre-incubation times to account for competitive binding kinetics .

Q. What strategies are effective for confirming target engagement in vivo?

  • Methodological Answer :
    • Pharmacokinetic (PK) Studies : Administer the compound intraperitoneally (e.g., 10 mg/kg in mice) and measure plasma half-life (e.g., ~43 minutes for AG1478) and tissue distribution via LC-MS/MS .
    • Biomarker Analysis : Quantify phospho-EGFR levels in tumor xenografts using immunohistochemistry. Compare with untreated controls to validate pathway inhibition .

Q. How can researchers assess the compound’s potential for inducing carcinogenicity or toxicity?

  • Methodological Answer :
    • Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 with/without metabolic activation .
    • Chronic Toxicity Studies : Administer escalating doses (10–100 mg/kg) in rodent models for 28 days, monitoring liver/kidney function markers (ALT, creatinine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.